CID-2745687 is a synthetic, small-molecule antagonist with high selectivity for the human ortholog of G protein-coupled receptor 35 (GPR35) [, , , , ]. GPR35 is a Class A GPCR with implications in various physiological processes, including pain, inflammation, hypertension, and heart failure []. Despite its classification as an "orphan" GPCR due to the limited understanding of its endogenous activators, research suggests a potential role in mediating Rho A and ROCK 1/2 signaling via selective coupling to Gα13 [].
Further research indicates that CID-2745687 disrupts the constitutive activity of GPR35, thereby attenuating the activity of the downstream signaling molecules YAP/TAZ in colorectal cancer cells []. This inhibitory effect on YAP/TAZ, key regulators of cell proliferation and anchorage-independent growth, suggests a potential mechanism for its anti-cancer properties [].
Due to the high species selectivity of GPR35 ligands, CID-2745687 serves as a crucial tool for exploring the function of human GPR35 in cellular and tissue models []. Its ability to specifically antagonize human GPR35 enables researchers to dissect the receptor's role in various physiological processes without interference from other species orthologs.
Research demonstrates that CID-2745687 effectively blocks the migration of human saphenous vein vascular smooth muscle cells (HSVSMCs) induced by GPR35 agonists like pamoic acid and zaprinast [, ]. This suggests a potential role for CID-2745687 in therapeutic interventions targeting vascular remodeling during acute vascular injury [].
Studies indicate that CID-2745687 can block the stimulatory effect of GPR35 agonists on human saphenous vein endothelial cell (HSV EC) proliferation and integrity []. This finding suggests a potential protective role of GPR35 in the vascular endothelium and highlights the need for further research into CID-2745687 as a therapeutic target [].
CID-2745687 exhibits promising anti-cancer properties by attenuating anchorage-independent growth in colorectal cancer cells []. By inhibiting YAP/TAZ activity, CID-2745687 disrupts crucial pathways involved in tumor growth and progression, suggesting potential applications in targeted cancer therapy [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: